N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide
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Overview
Description
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is a chemical compound with the molecular formula C14H14N2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety.
Mechanism of Action
Target of Action
A structurally similar compound has been reported to selectively inhibit jak2 , a protein that plays a crucial role in signal transduction pathways.
Mode of Action
If it acts similarly to the structurally related compound, it may inhibit the activity of JAK2, thereby affecting downstream signaling pathways .
Biochemical Pathways
If it acts similarly to the structurally related compound, it may affect the jak-stat signaling pathway, which is involved in various biological processes including cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
If it acts similarly to the structurally related compound, it may inhibit the phosphorylation of JAK2 and its downstream signaling pathways, potentially affecting cellular processes such as cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine: A selective JAK2 inhibitor with potential therapeutic applications.
4-(Aminomethyl)benzyl alcohol: A related compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDCJDHQUQKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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